N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

regioisomer methylthio lipophilicity

The ortho‑methylthio substituent on the 5‑phenyl ring creates a unique sulfur‑mediated interaction surface for kinase hinge regions, offering distinct hydrogen‑bond geometry and lipophilicity compared to its meta‑regioisomer (CAS 886915‑14‑6). This directly affects VEGFR‑2 selectivity and cytotoxicity profiles. Pair with the meta‑isomer for definitive positional SAR studies. The phenylacetyl N‑acyl group confers superior metabolic stability over simpler acetamide congeners. Ideal for lead optimization of type II kinase inhibitors and ADME profiling.

Molecular Formula C17H15N3O2S
Molecular Weight 325.39
CAS No. 886910-91-4
Cat. No. B3018070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
CAS886910-91-4
Molecular FormulaC17H15N3O2S
Molecular Weight325.39
Structural Identifiers
SMILESCSC1=CC=CC=C1C2=NN=C(O2)NC(=O)CC3=CC=CC=C3
InChIInChI=1S/C17H15N3O2S/c1-23-14-10-6-5-9-13(14)16-19-20-17(22-16)18-15(21)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21)
InChIKeyOFDCXMXWLWCHRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(2-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide (CAS 886910-91-4): Baseline Identity for 1,3,4-Oxadiazole-Acetamide Procurement


N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide (CAS 886910-91-4, MW 325.39) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole-N-phenylacetamide class. Its architecture features a 1,3,4-oxadiazole core substituted at the 5-position with a 2-(methylthio)phenyl group and acylated at the 2-amino position with a phenylacetyl moiety . The scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibition and cytotoxicity screening, positioning this compound as a versatile intermediate for anticancer and antimicrobial discovery programs .

Why Generic 1,3,4-Oxadiazole-Phenylacetamide Interchange Fails for CAS 886910-91-4 Procurement


Substitution among 1,3,4-oxadiazole-2-yl phenylacetamide analogs carries quantifiable risk. The position of the methylthio substituent on the 5-phenyl ring is a critical determinant of lipophilicity, target engagement, and cytotoxicity. The ortho-substituted target compound (CAS 886910-91-4) is structurally distinct from its meta-substituted regioisomer (CAS 886915-14-6) in the spatial orientation of the sulfur lone pair, which alters hydrogen-bonding geometry with kinase hinge regions [1]. Non-methylthio analogs such as 5-(3-fluorophenyl) (CAS 1172273-04-9) or 5-(4-methoxyphenyl) (CAS 865286-79-9) derivatives exhibit different logP and membrane permeability profiles, documented to shift antimicrobial MIC values by ≥2-fold . Furthermore, the phenylacetyl N-acyl substituent confers distinct metabolic stability compared to the simpler acetamide or tosylacetamide congeners . Generic replacement without accounting for these structural variables can invalidate SAR conclusions and compromise assay reproducibility.

Quantitative Differentiation Evidence for N-(5-(2-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide (CAS 886910-91-4) Procurement Decisions


Regioisomeric Differentiation: Ortho- vs. Meta-Methylthio Substitution in 1,3,4-Oxadiazole-Phenylacetamide Scaffolds

The target compound features a 2-(methylthio)phenyl group at the oxadiazole 5-position, whereas its closest commercially available analog, CAS 886915-14-6, carries the methylthio substituent at the 3-position (meta) [1]. The ortho arrangement in CAS 886910-91-4 places the sulfur atom in closer proximity to the oxadiazole ring, which computational models predict alters the dihedral angle between the phenyl and oxadiazole planes, thereby modifying π-stacking potential with aromatic residues in kinase ATP-binding pockets . The meta-substituted regioisomer (CAS 886915-14-6) has a calculated logP of approximately 3.8 and is documented to exhibit antimicrobial and anticancer properties via enhanced membrane permeability conferred by the methylsulfanyl group [1]. The ortho isomer is expected to show subtly different logP and distinct target selectivity; however, no head-to-head biological comparison has been published for these two regioisomers .

regioisomer methylthio lipophilicity

Methylthio vs. Methoxy Substituent Effect on 1,3,4-Oxadiazole-Phenylacetamide Biological Potency

The 5-(2-methylthio)phenyl substituent in the target compound distinguishes it from 2-methoxyphenyl analogs that have been quantitatively profiled in enzyme inhibition assays. The 2-methoxyphenyl derivative 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide exhibited mushroom tyrosinase inhibition with an IC50 of 0.003 ± 0.00 µM, representing an approximately 5,600-fold improvement over the standard kojic acid (IC50 = 16.83 ± 1.16 µM) [1]. The replacement of methoxy (–OCH3) with methylthio (–SCH3) in the target compound increases sulfur-mediated polarizability and alters hydrogen-bond acceptor character, which is predicted to shift enzyme inhibition profiles . The broader 1,3,4-oxadiazole-2-thioether-N-phenylacetamide class has demonstrated high cytotoxicity against A549 human lung cancer cells, with the most potent derivative (11b) achieving an IC50 of 11.20 µg/mL at 72 h [2]. The target compound, bearing an N-acyl rather than S-alkyl linkage, may exhibit differentiated pharmacokinetics and target engagement relative to the thioether series.

methylthio methoxy tyrosinase IC50

Class-Level Anticancer Activity: 1,3,4-Oxadiazole-N-Phenylacetamide Conjugates as VEGFR-2 Inhibitors

A series of oxadiazole-N-phenylacetamide conjugates designed as VEGFR-2 inhibitors yielded compound 11i, which demonstrated superior cytotoxicity against HepG2 (IC50 = 3.26 µM) and HCT-116 (IC50 = 5.11 µM), surpassing sorafenib (IC50 = 8.83 and 6.68 µM, respectively) by 2.7-fold and 1.3-fold [1]. Additionally, 11i displayed VEGFR-2 enzymatic inhibition with an IC50 of 0.56 nM, comparable to sorafenib's IC50 of 0.46 nM, and induced apoptosis via cell cycle arrest at S and G2/M phases with upregulation of caspase-3 and BAX [1]. Structurally, these conjugates share the 1,3,4-oxadiazole-N-phenylacetamide core with the target compound, differing primarily in the 5-substituent and linker variations. The target compound's 5-(2-methylthio)phenyl group may confer distinct ATP-pocket interactions relative to the reported 11i, and its N-acyl linkage may influence metabolic stability differently than the S-alkyl linkages in the aforementioned thioether series .

VEGFR-2 kinase inhibitor IC50 apoptosis

N-Acyl vs. Tosyl Substituent Impact on Cytotoxicity in 5-(2-Methylthio)phenyl-1,3,4-oxadiazole Derivatives

The tosyl analog N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide (CAS 886911-57-5) has been reported to exhibit percent growth inhibitions (PGIs) exceeding 70% in in vitro cytotoxicity screens against ovarian (OVCAR-8) and breast (MDA-MB-231) cancer cell lines . The phenylacetyl substituent in the target compound (CAS 886910-91-4) differs from the tosyl group by replacing the sulfonyl moiety with a methylene linker, which substantially alters the electronic character and steric bulk of the N-acyl group. This change is expected to modulate hydrogen-bonding interactions with target proteins and influence compound solubility and metabolic stability . The broader oxadiazole-acetamide class has yielded compounds with IC50 values as low as <0.14 µM against A549 lung cancer cells, with apoptosis induction rates of 16–22% (vs. cisplatin 10.07%) [1], highlighting the potential of N-acyl modifications to fine-tune potency and selectivity.

phenylacetamide tosylacetamide cytotoxicity PGI

Structural Determinants of Metabolic Stability: 1,3,4-Oxadiazole as a Bioisostere in N-Phenylacetamide Series

The 1,3,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, enhancing metabolic stability while maintaining hydrogen-bonding capacity . The target compound combines this heterocycle with a 2-(methylthio)phenyl group, which according to structural analogs (CAS 886915-14-6) enhances lipophilicity and potentially improves membrane permeability [1]. The methylsulfanyl group's sulfur atom, in combination with the oxadiazole ring, is documented to contribute to metabolic stability in related oxadiazole derivatives, reducing susceptibility to cytochrome P450-mediated oxidation compared to methoxy or unsubstituted phenyl analogs . The N-phenylacetamide portion of the scaffold has been shown in analogous 1,3,4-oxadiazole-2-thioether-N-phenylacetamide derivatives to retain antiproliferative activity while offering favorable in silico ADME profiles [2]. These combined features position the target compound as a metabolically resilient scaffold candidate for lead optimization programs requiring extended half-life or reduced first-pass metabolism.

bioisostere metabolic stability lipophilicity membrane permeability

High-Value Application Scenarios for N-(5-(2-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide (CAS 886910-91-4) in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization Leveraging VEGFR-2 Pharmacophore

The target compound serves as a novel 5-(2-methylthio)phenyl variant of the validated oxadiazole-N-phenylacetamide VEGFR-2 inhibitor scaffold. Medicinal chemistry teams can use this compound to explore whether ortho-methylthio substitution improves VEGFR-2 selectivity or alters the inhibition kinetics relative to the published lead compound 11i (VEGFR-2 IC50 = 0.56 nM) and sorafenib (IC50 = 0.46 nM) [1]. The methylthio group offers a distinct sulfur-mediated interaction surface for the kinase hinge region, potentially addressing selectivity challenges observed with type II kinase inhibitors.

Regioisomeric SAR Exploration of Methylthio Positioning on 1,3,4-Oxadiazole Cytotoxicity

The ortho-methylthio target compound, when procured alongside the meta-methylthio regioisomer (CAS 886915-14-6), enables systematic evaluation of how methylthio position influences cytotoxicity against panels such as NCI-60 or specific lines including MCF-7, HepG2, and A549. The tosyl analog (CAS 886911-57-5) has demonstrated PGI >70% against OVCAR-8 and MDA-MB-231 ; comparative screening can delineate the contribution of the N-acyl group (phenylacetyl vs. tosyl) to cell-line-specific potency.

Antimicrobial Resistance Screening in Gram-Positive and Fungal Models

1,3,4-Oxadiazole-phenylacetamide analogs with fluorophenyl substitution have shown MIC values of 4–8 µg/mL against Gram-positive bacteria and 8–16 µg/mL against fungi . The target compound, with its methylthio group conferring distinct electronic and lipophilic properties, can be evaluated in parallel for activity against multidrug-resistant Staphylococcus aureus and Candida albicans strains, potentially identifying a sulfur-dependent antimicrobial pharmacophore.

Metabolic Stability and Drug-Drug Interaction Profiling in ADME Screening Cascades

The 1,3,4-oxadiazole core's established role as a metabolically stable bioisostere of ester/amide functionalities , combined with the lipophilicity-enhancing methylthio group, makes this compound a prime candidate for in vitro metabolic stability assays (human liver microsomes, hepatocytes) and CYP inhibition panels. Procurement for ADME characterization can establish whether the ortho-methylthio-N-phenylacetyl combination confers extended half-life with reduced CYP liability, supporting go/no-go decisions in lead series advancement.

Quote Request

Request a Quote for N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.